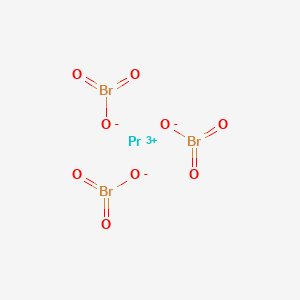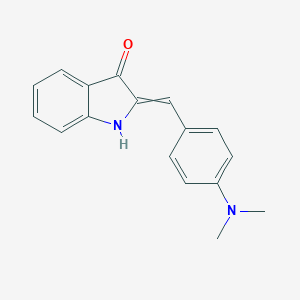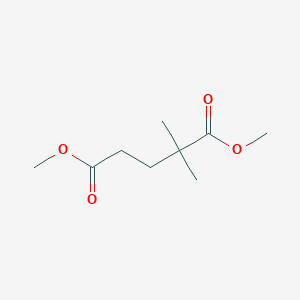
5,6-Dihydro-2H-pyran-3-methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5,6-Dihydro-2H-pyran-3-methanol often involves ring-opening followed by ring closure reactions, as demonstrated in the synthesis of novel compounds through interactions with other chemical entities. For instance, the synthesis of a compound through the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole affords novel structures through such mechanisms (Halim & Ibrahim, 2022). Additionally, oxygenative radical cyclization has been employed for the synthesis of perhydro-furo[2,3-b]pyran (and furan)-3-yl methanols, showcasing the diversity of synthetic routes available for related compounds (Mayer et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds akin to 5,6-Dihydro-2H-pyran-3-methanol has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase were explored using VUV photoionization and vibrational spectroscopy, revealing insights into the structural assignments of neutral species and ions based on calculations (Zhan et al., 2017).
Chemical Reactions and Properties
The chemical behavior of 5,6-Dihydro-2H-pyran-3-methanol-related compounds involves a variety of reactions, including cyclizations and interactions with other chemical entities. For example, InCl3-promoted Prins cyclization has been used for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, demonstrating the compound's involvement in complex chemical reactions (Reddy et al., 2012).
Physical Properties Analysis
The physical properties of 5,6-Dihydro-2H-pyran-3-methanol and its derivatives can be assessed through spectroscopic studies, such as UV-Vis and IR spectroscopy, which provide information on the electronic and vibrational structure of the molecules. These studies help in understanding the compound's stability, reactivity, and interactions with light (Dhonnar et al., 2021).
Chemical Properties Analysis
The chemical properties of 5,6-Dihydro-2H-pyran-3-methanol and related compounds include their reactivity, which can be predicted by theoretical calculations such as DFT (Density Functional Theory). These calculations provide insights into the molecule's reactivity, electronic structure, and potential as a precursor for further chemical transformations (Lukes et al., 2015).
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Reactions
The catalytic asymmetric borylative aldol reaction of 5,6-dihydro-2H-pyran-2-one with ketones demonstrates the potential of 5,6-dihydro-2H-pyran derivatives in the synthesis of chiral compounds. This process, utilizing copper(I) catalysis, results in chiral diols with high enantioselectivity, showcasing its application in creating complex chiral structures (Qi Zhang, X. Jia, L. Yin, 2019).
Synthesis of Biologically Active Derivatives
Research into the synthesis of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals highlights the biological applications of dihydropyran derivatives. These compounds have shown bacteriostatic effects and are known as strong antiseptics. Their reactions with alcohols to produce new potential biologically active derivatives further illustrate the versatility of dihydropyran compounds in medicinal chemistry (N. A. Keiko et al., 2008).
Stereospecific Synthesis of Natural Flavors
The stereospecific preparation of natural flavor compounds, such as linaloyl oxide, from the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol showcases another application of dihydropyran derivatives. This process involves stereospecific cyclization and lipase-mediated resolution, demonstrating the potential of dihydropyran derivatives in the flavor and fragrance industry (S. Serra, D. De Simeis, 2018).
Analytical Chemistry Applications
The derivatization of methanol with pyran compounds for solid-phase microextraction followed by GC/MS analysis exemplifies the use of dihydropyran derivatives in analytical chemistry. This method offers a reliable process for measuring methanol in complex matrices, highlighting the importance of dihydropyran derivatives in enhancing analytical methodologies (Joon-Bae Lee et al., 2019).
Novel Synthetic Methods
The Prins cyclization for the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives using (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol is a novel synthetic approach, demonstrating the versatility of dihydropyran derivatives in creating diverse heterocyclic compounds. This method emphasizes the role of dihydropyran derivatives as building blocks in organic synthesis (B. Reddy et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,6-dihydro-2H-pyran-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h2,7H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDHMZQWCDKALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163795 | |
| Record name | 5,6-Dihydro-2H-pyran-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-2H-pyran-3-methanol | |
CAS RN |
14774-35-7 | |
| Record name | 5,6-Dihydro-2H-pyran-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14774-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-2H-pyran-3-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014774357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydro-2H-pyran-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-2H-pyran-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-DIHYDRO-2H-PYRAN-3-METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZK3VJ5JRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



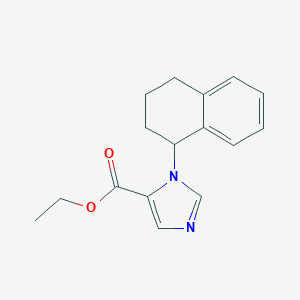

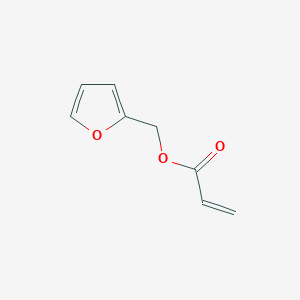
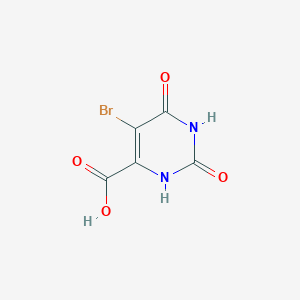
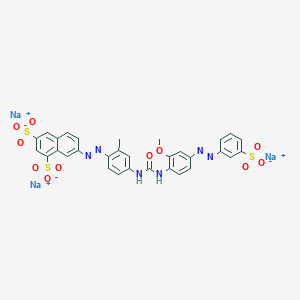

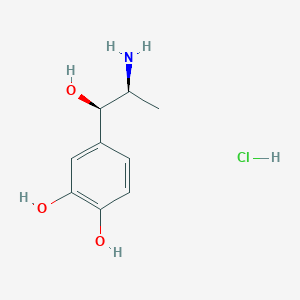

![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)

